molecular formula C14H12ClNO B186141 N-(3-chlorophenyl)-2-methylbenzamide CAS No. 10449-88-4

N-(3-chlorophenyl)-2-methylbenzamide

Cat. No.: B186141
CAS No.: 10449-88-4
M. Wt: 245.7 g/mol
InChI Key: ZNBNLMVCJLGUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl group and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methylbenzamide typically involves the reaction of 3-chloroaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)benzamide
  • N-(4-chlorophenyl)benzamide
  • N-(3,4-dichlorophenyl)benzamide

Uniqueness

N-(3-chlorophenyl)-2-methylbenzamide is unique due to the specific positioning of the 3-chlorophenyl and 2-methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

CAS No.

10449-88-4

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H12ClNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17)

InChI Key

ZNBNLMVCJLGUKS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.